molecular formula C8H15NO2 B1425401 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane CAS No. 1493588-45-6

7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane

Cat. No.: B1425401
CAS No.: 1493588-45-6
M. Wt: 157.21 g/mol
InChI Key: PTBMPLQSWYVVMM-UHFFFAOYSA-N
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Description

7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of oxygen atoms in its structure makes it an interesting candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate diols and amines under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: Its unique structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane exerts its effects depends on its specific application. In drug discovery, for example, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane is unique due to its spirocyclic structure and the presence of oxygen atoms. Similar compounds include other spiro compounds like spiro[4.5]decane and spiro[4.4]nonane. These compounds differ in their ring sizes and the presence of heteroatoms, which can influence their chemical reactivity and applications.

Properties

IUPAC Name

7-methyl-2,6-dioxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-4-9-5-8(11-7)2-3-10-6-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBMPLQSWYVVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(O1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493588-45-6
Record name 7-methyl-2,6-dioxa-9-azaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane
Reactant of Route 2
7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane
Reactant of Route 3
7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane
Reactant of Route 4
7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane
Reactant of Route 5
7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane
Reactant of Route 6
7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane

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